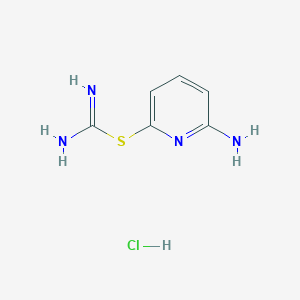

6-Aminopyridin-2-yl carbamimidothioate hydrochloride

Beschreibung

Overview of the Compound’s Significance in Contemporary Chemical Research

This compound occupies a niche in heterocyclic chemistry due to its multifunctional architecture. The pyridine ring provides aromatic stability and hydrogen-bonding capabilities, while the thiourea moiety introduces sulfur-based reactivity, enabling participation in cyclization and coordination reactions. The hydrochloride salt enhances solubility and crystallinity, making it preferable for synthetic applications.

Recent studies emphasize its utility as a precursor in synthesizing nitrogen-sulfur heterocycles, which are pivotal in developing kinase inhibitors and antimicrobial agents. For instance, ring transformation reactions—a hallmark of heterocyclic chemistry—have been employed to generate structurally complex molecules from simpler precursors like this compound. The table below contrasts its features with related heterocyclic systems:

| Compound Class | Key Functional Groups | Synthetic Applications |

|---|---|---|

| Pyridine-thiourea hybrids | Pyridine, thiourea, HCl | Drug intermediates, ligand design |

| Benzothiazoles | Benzene, thiazole | Fluorescent probes, antivirals |

| Imidazopyridines | Imidazole, pyridine | CNS therapeutics, anti-inflammatories |

This structural versatility underscores its relevance in addressing synthetic challenges, such as regioselective functionalization and stereochemical control.

Historical Context and Discovery in Heterocyclic Chemistry

The compound’s development is intertwined with the evolution of heterocyclic synthesis in the late 20th century. Early methodologies focused on cyclocondensation reactions, but advances in the 1990s introduced ring transformation strategies, enabling efficient construction of polyfunctional heterocycles. For example, nitropyrimidinone-based transformations laid the groundwork for synthesizing pyridine-thiourea hybrids.

A pivotal breakthrough occurred with the adoption of hydrochloride salts to stabilize reactive intermediates. In one synthesis pathway, refluxing 6-aminopyridine-2-thiol with cyanamide in hydrochloric acid yielded the target compound, leveraging the acid’s dual role as a catalyst and stabilizing agent. This method mirrors historical approaches to thiourea derivatives, where protonation of amino groups mitigated undesired side reactions.

Rationale for Academic Investigation: Research Gaps and Emerging Interest

Despite its synthetic utility, critical knowledge gaps persist. First, the compound’s electronic profile—particularly the electron-donating effects of the amino group and the electron-withdrawing nature of the thiourea moiety—remains underexplored. Computational studies could clarify its reactivity in nucleophilic aromatic substitution, a reaction central to pharmaceutical synthesis.

Second, while its derivatives have shown promise in diabetes research (e.g., α-glucosidase inhibition), the parent compound’s bioactivity is poorly characterized. Comparative studies with analogs like 3-aminopyridine could reveal structure-activity relationships, guiding therapeutic development.

Scope and Objectives of Current Scholarly Inquiry

This review aims to:

- Systematize synthetic protocols for this compound, emphasizing scalability and purity.

- Characterize its physicochemical properties, including solubility, stability, and spectral signatures.

- Evaluate its potential as a scaffold for bioactive molecules, leveraging existing data on thiourea derivatives.

Eigenschaften

IUPAC Name |

(6-aminopyridin-2-yl) carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S.ClH/c7-4-2-1-3-5(10-4)11-6(8)9;/h1-3H,(H2,7,10)(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGSFYMGRBNLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)SC(=N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridin-2-yl carbamimidothioate hydrochloride involves the reaction of 6-aminopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminopyridin-2-yl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives. These products have diverse applications in chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent for Depression:

One of the primary applications of 6-Aminopyridin-2-yl carbamimidothioate hydrochloride is as an inhibitor of organic cation transporter 3 (OCT3), which is implicated in the modulation of neurotransmitter levels. Research indicates that compounds targeting OCT3 can serve as effective therapeutic agents for various forms of depression, including unipolar and bipolar disorders, atypical depression, and seasonal affective disorder. The compound has been shown to exhibit significant efficacy in reducing depressive symptoms in preclinical models .

Case Study:

In a study involving animal models of depression, administration of this compound resulted in a marked decrease in depressive-like behaviors, suggesting its potential as a novel antidepressant . The findings support the hypothesis that OCT3 inhibition can enhance serotonergic signaling, thereby alleviating mood disorders.

Antiparasitic Activity

Filarial Infections:

Recent research has explored the use of pyridine derivatives, including this compound, as macrofilaricides for treating filarial infections such as lymphatic filariasis and onchocerciasis. These diseases are caused by parasitic worms and affect millions globally. The compound has demonstrated significant activity against adult filarial stages in vitro and in vivo, indicating its potential as a treatment option .

Data Table: Efficacy Against Filarial Infections

| Compound | Dosage (mg/kg) | % Reduction in Worm Burden | Duration (Days) |

|---|---|---|---|

| This compound | 30 | 97% | 6 |

| Control Group | N/A | N/A | N/A |

Organic Cation Transporter Research

Detection Agent:

The compound serves as a detection agent for organic cation transporters, specifically OCT3. This application is critical for understanding drug interactions and transport mechanisms within cells. By utilizing this compound, researchers can develop assays to measure OCT3 activity, which is essential for drug development and pharmacokinetic studies .

Wirkmechanismus

The mechanism of action of 6-Aminopyridin-2-yl carbamimidothioate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with other carbamimidothioate derivatives. Key analogues include:

| Compound Name / CAS No. | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|

| 6-Aminopyridin-2-yl carbamimidothioate HCl (1956389-88-0) | 6-amino-pyridine + carbamimidothioate + HCl | Reference (1.00) | — |

| [2637-34-5] | Undisclosed (high similarity) | 0.76 | Likely substituent position or counterion |

| [21948-75-4] | Undisclosed (high similarity) | 0.75 | Possible variation in heterocycle or side chain |

| Methyl carbamimidothioate sulfate | Methyl group + carbamimidothioate + sulfate | — | Simpler structure; lacks pyridine moiety |

| (4-Bromo-pyrazolyl)methyl carbamimidothioate derivatives | Aryl-pyrazole + carbamimidothioate | — | Different core heterocycle (pyrazole vs. pyridine) |

Data derived from CAS similarity comparisons and synthetic studies .

Substituent Effects on Reactivity and Bioactivity

Amino Group vs. Alkyl/Aryl Substituents

- Synthetic Utility: The amino group may require protective strategies during synthesis, unlike non-amino analogs, which react directly in multicomponent protocols .

Counterion Influence

Key Research Findings

SAR Insights: Bulkier substituents (e.g., piperazine) enhance cytotoxicity, while hydrophilic groups (e.g., 6-aminopyridin-2-yl) reduce it . Chlorine substituents at the R1 position improve activity, suggesting electron-withdrawing groups optimize target binding .

Synthetic Efficiency: Multicomponent reactions for non-amino carbamimidothioates achieve high yields (≥85%) under mild conditions, whereas the target compound’s synthesis may require more complex steps .

Therapeutic Potential: The compound’s role in NAMPT inhibitor synthesis highlights its niche in anticancer prodrug development, contrasting with antiviral applications of simpler carbamimidothioates .

Q & A

Q. What methodologies evaluate catalytic or inhibitory roles in enzymatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.